N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine
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Overview
Description
N,N’-Bis(naphthalen-1-yl)-N,N’-bis(4-vinyl-phenyl)benzidine: is an organic compound that belongs to the class of aromatic amines It is known for its unique structure, which includes naphthalene and vinyl-phenyl groups attached to a benzidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(naphthalen-1-yl)-N,N’-bis(4-vinyl-phenyl)benzidine typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzidine Core: The benzidine core can be synthesized through the reduction of nitrobenzene derivatives.
Attachment of Naphthalene Groups: The naphthalene groups are introduced via a nucleophilic substitution reaction, where naphthylamine reacts with the benzidine core.
Introduction of Vinyl-Phenyl Groups: The final step involves the vinylation of the phenyl groups using a Heck reaction, where a palladium catalyst facilitates the coupling of vinyl halides with the phenyl groups.
Industrial Production Methods: In an industrial setting, the production of N,N’-Bis(naphthalen-1-yl)-N,N’-bis(4-vinyl-phenyl)benzidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Functionalized aromatic compounds.
Scientific Research Applications
Chemistry: N,N’-Bis(naphthalen-1-yl)-N,N’-bis(4-vinyl-phenyl)benzidine is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: While not widely used in medicine, its derivatives are being explored for potential therapeutic applications, including as anticancer agents.
Industry: The primary industrial application of N,N’-Bis(naphthalen-1-yl)-N,N’-bis(4-vinyl-phenyl)benzidine is in the field of organic electronics. It is used in the fabrication of light-emitting diodes (LEDs) and other optoelectronic devices due to its excellent charge transport properties.
Mechanism of Action
The mechanism of action of N,N’-Bis(naphthalen-1-yl)-N,N’-bis(4-vinyl-phenyl)benzidine in optoelectronic devices involves the efficient transport of charge carriers (electrons and holes) through its conjugated structure. The naphthalene and vinyl-phenyl groups facilitate the delocalization of π-electrons, enhancing the compound’s conductivity and luminescent properties.
Comparison with Similar Compounds
N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine: Similar structure but with methyl groups instead of naphthalene.
N,N’-Bis(4-methoxyphenyl)-N,N’-diphenylbenzidine: Contains methoxy groups instead of vinyl-phenyl groups.
N,N’-Bis(4-tert-butylphenyl)-N,N’-diphenylbenzidine: Features tert-butyl groups instead of naphthalene.
Uniqueness: N,N’-Bis(naphthalen-1-yl)-N,N’-bis(4-vinyl-phenyl)benzidine stands out due to its combination of naphthalene and vinyl-phenyl groups, which provide enhanced electronic properties compared to its analogs. This makes it particularly suitable for applications in organic electronics, where high charge mobility and luminescence are crucial.
Properties
Molecular Formula |
C48H36N2 |
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Molecular Weight |
640.8 g/mol |
IUPAC Name |
N-[4-[4-(4-ethenyl-N-naphthalen-1-ylanilino)phenyl]phenyl]-N-(4-ethenylphenyl)naphthalen-1-amine |
InChI |
InChI=1S/C48H36N2/c1-3-35-19-27-41(28-20-35)49(47-17-9-13-39-11-5-7-15-45(39)47)43-31-23-37(24-32-43)38-25-33-44(34-26-38)50(42-29-21-36(4-2)22-30-42)48-18-10-14-40-12-6-8-16-46(40)48/h3-34H,1-2H2 |
InChI Key |
WTEWXIOJLNVYBZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C=C)C5=CC=CC6=CC=CC=C65)C7=CC=CC8=CC=CC=C87 |
Origin of Product |
United States |
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